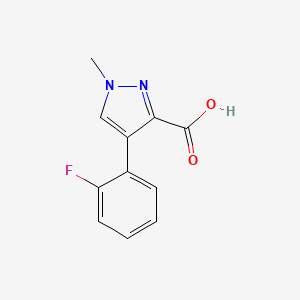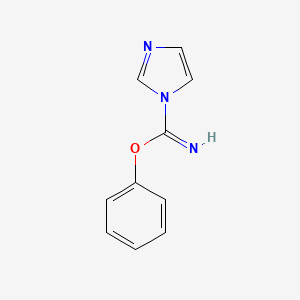
Phenyl 1H-imidazole-1-carboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 1H-imidazole-1-carboximidate is a heterocyclic compound that features an imidazole ring substituted with a phenyl group and a carboximidate functional group Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 1H-imidazole-1-carboximidate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 1H-imidazole-1-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced imidazole derivatives.
Substitution: The phenyl and carboximidate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Phenyl 1H-imidazole-1-carboximidate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of Phenyl 1H-imidazole-1-carboximidate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. The phenyl group enhances the compound’s ability to interact with hydrophobic regions of biological molecules, while the carboximidate group can form hydrogen bonds and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylimidazole: Similar in structure but lacks the carboximidate group.
2-Phenylimidazole: Differently substituted imidazole with distinct reactivity.
4-Phenylimidazole: Another positional isomer with unique properties.
Uniqueness
Phenyl 1H-imidazole-1-carboximidate is unique due to the presence of both the phenyl and carboximidate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific and industrial purposes.
Eigenschaften
CAS-Nummer |
359642-65-2 |
|---|---|
Molekularformel |
C10H9N3O |
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
phenyl imidazole-1-carboximidate |
InChI |
InChI=1S/C10H9N3O/c11-10(13-7-6-12-8-13)14-9-4-2-1-3-5-9/h1-8,11H |
InChI-Schlüssel |
HKLZLKLGEKECTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=N)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


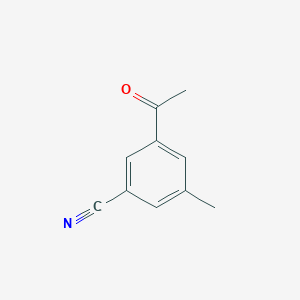
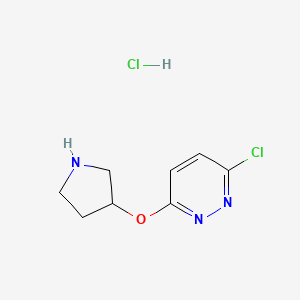
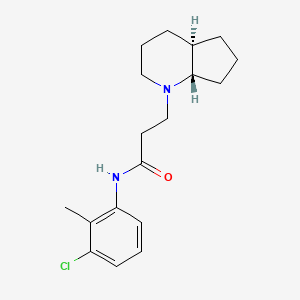
![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)
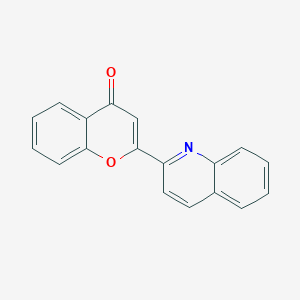
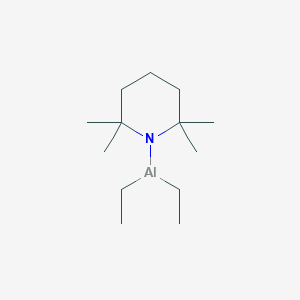
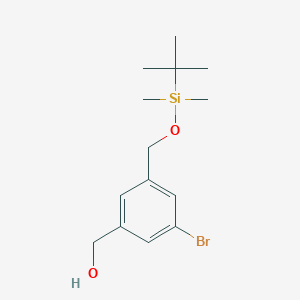
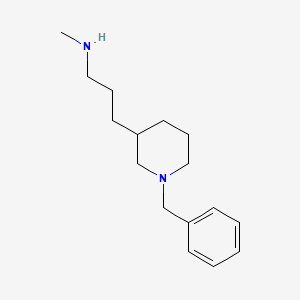
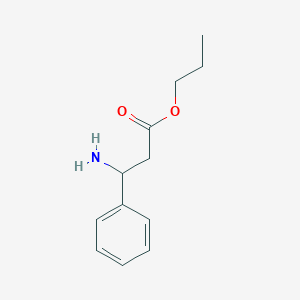
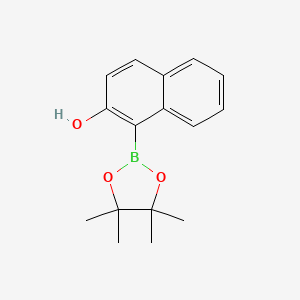
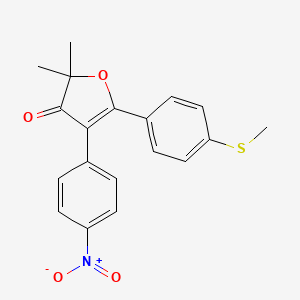
![12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol](/img/structure/B13973904.png)
![1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13973908.png)
